molecular formula C19H15F4N3OS B2667182 N-(2-((5-(4-fluorophenyl)-1H-imidazol-2-yl)thio)ethyl)-3-(trifluoromethyl)benzamide CAS No. 897456-11-0

N-(2-((5-(4-fluorophenyl)-1H-imidazol-2-yl)thio)ethyl)-3-(trifluoromethyl)benzamide

Cat. No. B2667182
CAS RN: 897456-11-0
M. Wt: 409.4
InChI Key: QSLIPAPCEHZNGB-UHFFFAOYSA-N
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Description

“N-(2-((5-(4-fluorophenyl)-1H-imidazol-2-yl)thio)ethyl)-3-(trifluoromethyl)benzamide” is a complex organic compound. It contains several functional groups and structural features, including a fluorophenyl group, an imidazole ring, a thioether linkage, an ethyl group, a trifluoromethyl group, and a benzamide group. These features suggest that this compound could have interesting chemical and biological properties .


Molecular Structure Analysis

The molecular structure of this compound is likely to be quite complex due to the presence of several different functional groups and structural features. The fluorophenyl and trifluoromethyl groups are likely to be electron-withdrawing, which could influence the reactivity of the compound. The imidazole ring and the thioether linkage could also contribute to the compound’s reactivity .


Chemical Reactions Analysis

The chemical reactions that this compound could undergo would likely depend on the specific conditions and reagents used. The presence of the fluorophenyl and trifluoromethyl groups could make the compound susceptible to reactions involving nucleophilic aromatic substitution or electrophilic aromatic substitution .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would likely be influenced by its complex structure and the presence of several different functional groups. For example, the fluorophenyl and trifluoromethyl groups could influence the compound’s polarity, solubility, and stability .

Scientific Research Applications

Antiarthritic and Analgesic Activity

A series of 4,5-diaryl-2-(substituted thio)-1H-imidazoles, related to the compound of interest, were synthesized and evaluated for their anti-inflammatory and analgesic properties. These compounds showed significant potency in animal models, with some analogues being more effective than phenylbutazone and indomethacin, well-known anti-inflammatory drugs. One compound, in particular, tiflamizole, demonstrated exceptional antiarthritic activity, being 8 times as potent as indomethacin in the rat adjuvant-induced arthritis assay, and is under clinical trial for its antiarthritic properties (Sharpe et al., 1985).

Anticancer Evaluation

In the realm of oncological research, substituted N-(4-{5-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides, which share a structural resemblance to the compound of interest, were designed, synthesized, and evaluated against several cancer cell lines. The compounds exhibited moderate to excellent anticancer activity, with five derivatives showing higher activities than the reference drug, etoposide (Ravinaik et al., 2021).

Anti-Inflammatory and Analgesic Potentials

A series of novel N-(3-substituted aryl/alkyl-4-oxo-1,3-thiazolidin-2-ylidene)-4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamides were synthesized and their biological activities evaluated. These compounds were assessed for their anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV NS5B RNA-dependent RNA polymerase (RdRp) activities. One compound, in particular, exhibited significant anti-inflammatory and analgesic activities without causing tissue damage in liver, kidney, colon, and brain, highlighting its therapeutic potential (Küçükgüzel et al., 2013).

Cardiac Electrophysiological Activity

Research into the cardiac electrophysiological effects of N-substituted imidazolylbenzamides, including analogs similar to the compound , revealed potential as selective class III agents. These compounds showed comparable potency to sematilide, a clinically investigated class III agent, indicating their possible use in treating arrhythmias (Morgan et al., 1990).

Future Directions

The potential applications and future directions for this compound would likely depend on its specific biological activities. Given its complex structure and the presence of several functional groups that are often found in bioactive compounds, it’s possible that this compound could have potential applications in areas such as drug discovery, agrochemical development, or materials science .

properties

IUPAC Name

N-[2-[[5-(4-fluorophenyl)-1H-imidazol-2-yl]sulfanyl]ethyl]-3-(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15F4N3OS/c20-15-6-4-12(5-7-15)16-11-25-18(26-16)28-9-8-24-17(27)13-2-1-3-14(10-13)19(21,22)23/h1-7,10-11H,8-9H2,(H,24,27)(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSLIPAPCEHZNGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)C(=O)NCCSC2=NC=C(N2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15F4N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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